molecular formula C12H13N3O2 B2930868 4-(Quinazolin-4-ylamino)butanoic acid CAS No. 405920-58-3

4-(Quinazolin-4-ylamino)butanoic acid

Cat. No.: B2930868
CAS No.: 405920-58-3
M. Wt: 231.255
InChI Key: FHHCHTZOXDMJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-(Quinazolin-4-ylamino)butanoic acid has a wide range of scientific research applications, including:

Safety and Hazards

The safety information available indicates that 4-(Quinazolin-4-ylamino)butanoic acid has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Quinazolin-4(3H)-one nucleus has attracted the attention of medicinal chemists due to their clinical uses . Future research may focus on the development of pharmaceutical and clinical compounds based on the quinazolinone ring for its anti-inflammatory potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinazolin-4-ylamino)butanoic acid typically involves the reaction of quinazoline derivatives with butanoic acid derivatives under specific conditions. One common method includes the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods allow for the efficient formation of the quinazoline ring and its subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinazolin-4-ylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Comparison with Similar Compounds

4-(Quinazolin-4-ylamino)butanoic acid can be compared with other similar compounds, such as:

These compounds share a similar quinazoline core structure but differ in their side chains and functional groups, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-(quinazolin-4-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-11(17)6-3-7-13-12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8H,3,6-7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCHTZOXDMJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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